

CYC116 stability and storage conditions

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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Basic Information & Storage Guidelines

The table below summarizes the fundamental chemical properties and storage recommendations for CYC116 to ensure its stability in your experiments.

Property	Specification
Chemical Name	4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine [1]
CAS Number	693228-63-6 [2] [3]
Molecular Weight	368.46 g/mol [2] [3]
Molecular Formula	C18H20N6OS [2] [3]
Form	Solid [2] [3]
Color	Light yellow to yellow [3]
Recommended Storage	As supplied; store at room temperature or according to the manufacturer's datasheet [2].

- **Solubility and Stock Solution Preparation [2]:**

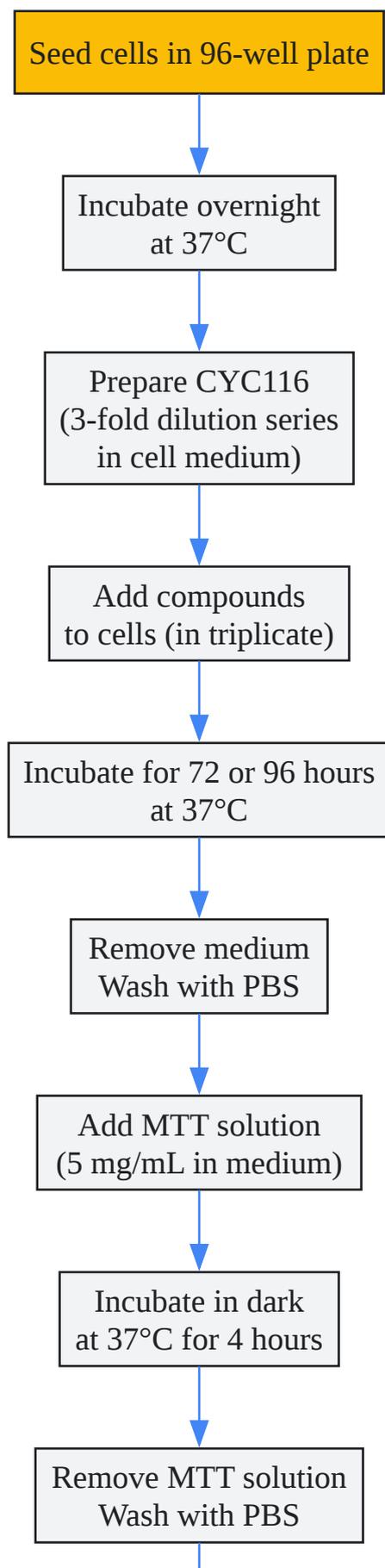
- **DMSO:** 24-37 mg/mL (approximately 65.13 - 100.41 mM)
 - **Water:** Insoluble
 - **Ethanol:** Insoluble
 - **Important Note:** Moisture-absorbing DMSO can reduce solubility. Always use fresh, dry DMSO for preparing stock solutions.
- **In Vivo Formulation** [2]: CYC116 can be prepared as a homogeneous suspension for animal studies. For example, adding 5 mg of CYC116 to 1 mL of a 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) solution and mixing evenly will yield a 5 mg/mL suspension.

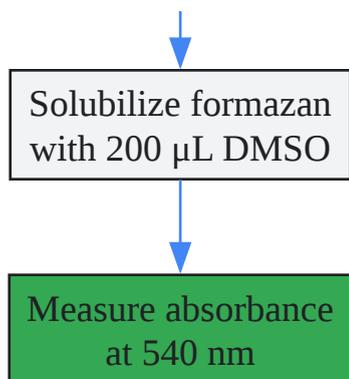
Key Experimental Protocols & Data

CYC116 is a potent inhibitor primarily targeting Aurora A and Aurora B kinases, and it has been investigated in various cellular and animal models [2] [3]. The following sections detail specific experimental conditions.

In Vitro Cell Culture and Cytotoxicity (MTT) Assay

This is a standard protocol used to determine the anti-proliferative effects of CYC116 on various human cancer cell lines [2].





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Table: CYC116 Cytotoxicity (IC50) in Human Cancer Cell Lines [2] [3]

Cell Line	Origin	IC50 (µM)
MV4-11	Acute Myelogenous Leukemia	0.034
A2780	Ovarian Carcinoma	0.170
MIA PaCa-2	Pancreatic Carcinoma	0.278
HCT-116	Colorectal Carcinoma	0.340
CCRF-CEM	Acute Lymphoblastic Leukemia	0.471
HL-60	Promyelocytic Leukemia	0.372
HeLa	Cervical Adenocarcinoma	0.590
MCF7	Breast Adenocarcinoma	0.599
NCI-H460	Non-Small Cell Lung Cancer	0.681
HT-29	Colorectal Adenocarcinoma	0.725

Mechanism of Action: Kinase Inhibition Profile

CYC116's primary mechanism involves the inhibition of key kinases involved in cell cycle progression. The table below shows its potency against various kinase targets.

Table: CYC116 Kinase Inhibition (Ki Values) [2]

Kinase Target	Ki (nM)	Primary Function
Aurora A	8.0	Mitotic spindle assembly & separation
Aurora B	9.2	Chromosome segregation & cytokinesis
VEGFR2	44	Angiogenesis
FLT3	44	Cell survival & proliferation (hematopoietic)
CDK2/CyclinE	390 (0.39 µM)	Cell cycle progression (G1/S phase)

In Vivo Animal Efficacy Study

The following methodology has been used to evaluate the anti-tumor efficacy of CYC116 in mouse models [2].

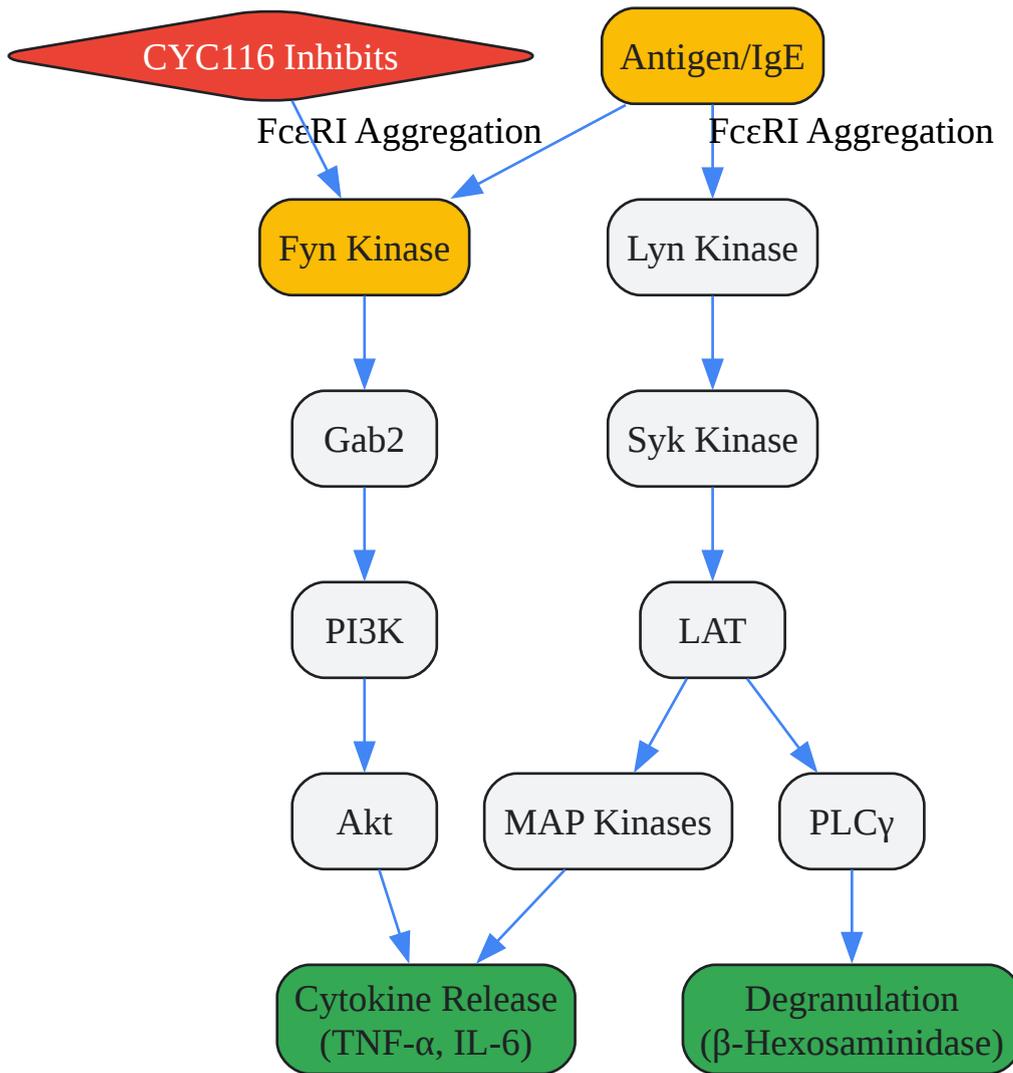
- Animal Models:** Mice bearing subcutaneous NCI-H460 (non-small cell lung cancer) xenografts.
- Dosage:** 75 and 100 mg/kg.
- Administration:** Administered orally (p.o.), once daily (q.d.) for 5 days.
- Key Outcome:** Treatment led to statistically significant tumor growth delays of 2.3 and 5.8 days, respectively [2].

Advanced Research Applications

Beyond its core anti-cancer activity, recent studies have explored other applications for CYC116, revealing its effects on different biological pathways.

Inhibition of Mast Cell-Mediated Allergic Response

A 2018 study demonstrated that CYC116 can suppress IgE-mediated allergic responses by targeting the Fyn kinase signaling pathway in mast cells [1]. The diagram below illustrates this pathway and the point of inhibition by CYC116.



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Key Experimental Findings [1]:

- **Degranulation Inhibition:** CYC116 inhibited antigen-induced mast cell degranulation with an IC50 of ~1.42 μM, measured by β-hexosaminidase release.
- **Cytokine Suppression:** It also suppressed secretion of pro-inflammatory cytokines TNF-α (IC50 ~1.10 μM) and IL-6 (IC50 ~1.24 μM).
- **In Vivo Anti-Allergy:** In mouse models, CYC116 suppressed passive cutaneous anaphylaxis (PCA) in a dose-dependent manner with an ED50 of ~22.5 mg/kg.

Promotion of Cardiomyocyte Maturation

A 2022 study found that CYC116 can significantly promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [4].

Treatment Protocol [4]:

- **Cell Differentiation:** hPSCs are differentiated into cardiomyocytes using a specific protocol involving CHIR99021 and IWR-1.
- **Re-plating:** On differentiation day 12, cells are dissociated and re-plated.
- **CYC116 Treatment:** After 48 hours (on day 14), CYC116 is added to the maintenance medium.
- **Duration:** The medium, containing CYC116, is changed every other day for the desired treatment period.

Observed Effects: Treatment resulted in improved organization and increased sarcomere length, higher mitochondrial content, and enhanced expression of genes related to cardiomyocyte function [4].

Frequently Asked Questions (FAQs)

Q1: What is the purity of commercially available CYC116? One supplier (Selleckchem.com) lists a batch with a purity of 99.52% [2].

Q2: Is CYC116 currently in clinical trials? Yes, it has been reported to be in Phase I clinical trials as an anti-cancer drug candidate [2] [1].

Q3: Besides Aurora kinases, what other targets does CYC116 inhibit? CYC116 also shows activity against other tyrosine kinases, including VEGFR2, Src, Lck, and FLT3, albeit with lower potency than its inhibition of Aurora A/B [2] [3].

Q4: How is CYC116 prepared for in vivo animal studies? It can be formulated as a homogeneous suspension for oral administration. For example, a 5 mg/mL suspension can be prepared in a 0.5% CMC-Na solution [2].

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